N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a benzyloxy group at the 6-position and a tetrazole ring attached to an acetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.
Attachment of the Tetrazole Ring: The tetrazole ring can be formed through a [2+3] cycloaddition reaction between an azide and a nitrile derivative.
Formation of the Acetamide Moiety: The final step involves the acylation of the tetrazole ring with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the tetrazole ring, potentially leading to the formation of dihydropyrimidine or dihydrotetrazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Dihydropyrimidine, dihydrotetrazole derivatives.
Substitution Products: Various substituted pyrimidine and benzyloxy derivatives.
Scientific Research Applications
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine and tetrazole derivatives.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with DNA or RNA processes. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and stability.
Comparison with Similar Compounds
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide can be compared with other compounds that feature pyrimidine or tetrazole rings:
Similar Compounds:
Uniqueness:
- The combination of a benzyloxy group on the pyrimidine ring and a tetrazole ring attached to an acetamide moiety is unique, providing distinct chemical and biological properties.
- This structural uniqueness allows for specific interactions with biological targets and potential applications in various fields of research.
Properties
IUPAC Name |
N-(6-phenylmethoxypyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-13(7-21-10-17-19-20-21)18-12-6-14(16-9-15-12)23-8-11-4-2-1-3-5-11/h1-6,9-10H,7-8H2,(H,15,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXWSZVLXIENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)CN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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